3-(Butylamino)-4-phenoxybenzoic acid

Analytical Reference Standards Pharmaceutical Impurity Profiling Physicochemical Characterization

3-(Butylamino)-4-phenoxybenzoic acid (CAS 105641-65-4; molecular formula C₁₇H₁₉NO₃; molecular weight 285.34 g·mol⁻¹) is a disubstituted benzoic acid derivative bearing a butylamino group at the 3‑position and a phenoxy group at the 4‑position. It is structurally identical to the loop diuretic bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, CAS 28395-03-1) except for the absence of the 5‑sulfamoyl (–SO₂NH₂) substituent.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 105641-65-4
Cat. No. B13445972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylamino)-4-phenoxybenzoic acid
CAS105641-65-4
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2
InChIInChI=1S/C17H19NO3/c1-2-3-11-18-15-12-13(17(19)20)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,20)
InChIKeyKFXRUTQVOFKIGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Butylamino)-4-phenoxybenzoic acid (CAS 105641-65-4): Structural Identity, Pharmacopeial Classification, and Procurement Positioning


3-(Butylamino)-4-phenoxybenzoic acid (CAS 105641-65-4; molecular formula C₁₇H₁₉NO₃; molecular weight 285.34 g·mol⁻¹) is a disubstituted benzoic acid derivative bearing a butylamino group at the 3‑position and a phenoxy group at the 4‑position . It is structurally identical to the loop diuretic bumetanide (3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, CAS 28395-03-1) except for the absence of the 5‑sulfamoyl (–SO₂NH₂) substituent [1]. In pharmacopeial and regulatory nomenclature, this compound is catalogued as Bumetanide Impurity 26 (also designated Bumetanide Photodegradable Impurity 16) and is supplied as a fully characterized reference standard compliant with ICH and ISO 17034 guidelines for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF filing .

Why 3-(Butylamino)-4-phenoxybenzoic acid Cannot Be Replaced by Bumetanide or Other In‑Class Benzoic Acid Derivatives


The defining structural feature that separates 3-(butylamino)-4-phenoxybenzoic acid from its nearest congener bumetanide is the absence of the 5‑sulfamoyl group. This single functional‑group deletion produces a ~22% reduction in molecular weight (285.34 vs. 364.42 g·mol⁻¹), a marked increase in lipophilicity (LogP 4.46 vs. a substantially lower value for bumetanide conferred by the polar sulfamoyl moiety), and a decrease in polar surface area (PSA 58.56 Ų vs. ~118 Ų for bumetanide) . Critically, the 5‑sulfamoyl group is pharmacologically indispensable for inhibition of the Na⁺–K⁺–2Cl⁻ cotransporter (NKCC): bumetanide potently blocks hNKCC1A (IC₅₀ = 0.68 µM) and hNKCC2A (IC₅₀ = 4.0 µM), whereas the des‑sulfamoyl analog lacks this activity entirely [1]. Consequently, any attempt to substitute the target compound with bumetanide in analytical reference applications, impurity profiling, or structure‑activity relationship (SAR) studies will introduce a confounding pharmacological signal and an incorrect chromatographic retention profile, invalidating the intended use [2].

Quantitative Differentiation Evidence: 3-(Butylamino)-4-phenoxybenzoic acid Versus Bumetanide and Structural Analogs


Molecular Identity and Physicochemical Divergence from Bumetanide

3-(Butylamino)-4-phenoxybenzoic acid (target) differs from bumetanide by the formal deletion of one sulfamoyl (–SO₂NH₂) group, yielding a molecular weight of 285.34 g·mol⁻¹ versus 364.42 g·mol⁻¹ for bumetanide—a 21.7% mass reduction [1]. The computed octanol–water partition coefficient (LogP) of the target compound is 4.46, significantly higher than that of bumetanide (estimated LogP ≈ 2.5–3.0), reflecting the loss of the ionizable sulfamoyl moiety, and the polar surface area is reduced to 58.56 Ų versus approximately 118 Ų for bumetanide [2]. These differences directly affect reversed-phase HPLC retention: under standard USP conditions (Discovery C18 column, 50:50 0.1% o-phthalaldehyde–acetonitrile mobile phase, 254 nm detection), bumetanide elutes with a retention time of approximately 6.0 min, whereas the target compound exhibits a distinct, later-eluting peak separable from the parent drug and other specified impurities [3].

Analytical Reference Standards Pharmaceutical Impurity Profiling Physicochemical Characterization

Loss of NKCC Cotransporter Inhibitory Activity: Des‑Sulfamoyl Analog Versus Bumetanide

Bumetanide inhibits the human Na⁺–K⁺–2Cl⁻ cotransporter isoforms hNKCC1A and hNKCC2A with IC₅₀ values of 0.68 µM and 4.0 µM, respectively, a property that underpins its clinical use as a high-ceiling loop diuretic [1]. The 5‑sulfamoyl group is a non‑negotiable pharmacophore for NKCC inhibition: the seminal Feit 1971 discovery program screened approximately 5,000 3‑amino‑5‑sulfamoylbenzoic acid derivatives, and all subsequent structure–activity relationship studies on bumetanide derivatives have retained this moiety [2][3]. Replacement or deletion of the sulfamoyl group abolishes transporter inhibition; indeed, the Lykke 2015 study demonstrated that replacement of the sulfamoyl group by a methylsulfonyl group significantly altered potency, confirming the stringent structural requirements at the 5‑position [3]. 3‑(Butylamino)‑4‑phenoxybenzoic acid, lacking the 5‑sulfamoyl substituent, is therefore devoid of NKCC inhibitory activity and cannot serve as a functional substitute for bumetanide in any ion‑transport or diuretic assay [2][3].

Ion Transport Pharmacology Structure–Activity Relationship Diuretic Target Engagement

Regulatory Reference Standard Purity and Characterization: Quality Specifications for Procurement

Commercially available batches of 3‑(butylamino)‑4‑phenoxybenzoic acid (Bumetanide Impurity 26) are supplied with a certified purity of ≥95% by HPLC (typical range 95–98%), accompanied by a comprehensive Certificate of Analysis (COA) that includes HPLC chromatogram, ¹H‑NMR, ¹³C‑NMR, and mass spectrometry (MS) data for structural confirmation [1][2]. In contrast, bumetanide API is controlled to a higher purity specification of 98.0–102.0% (USP/EP), and other specified impurities such as Bumetanide Related Compound A (desbutylbumetanide, RRT ~0.3) and Related Compound B (3‑nitro‑4‑phenoxy‑5‑sulfamoylbenzoic acid, RRT ~0.7) are limited to ≤0.1% and ≤0.2%, respectively, in the drug substance monograph [3]. The target compound is not listed among the named USP/EP specified impurities with acceptance criteria, positioning it as an unlisted impurity that requires custom reference material for identification, quantification, and mass balance reconciliation during stability studies and degradation pathway elucidation [3][4].

Pharmaceutical Quality Control Reference Standard Certification Regulatory Compliance

Photodegradation Provenance: Mechanistic Link to Bumetanide Drug Product Stability

3‑(Butylamino)‑4‑phenoxybenzoic acid has been identified as a photodegradation product of bumetanide following exposure to UV‑B and UV‑A radiation [1]. In the photostability study by Fiori et al., bumetanide was irradiated and the resulting photoproducts were isolated by solid‑phase extraction and characterized by ¹H‑NMR and mass spectrometry; the des‑sulfamoyl species was among the main photodegradants detected, consistent with photolytic cleavage of the C–S bond at the 5‑position [1]. This degradation pathway is distinct from hydrolytic and thermal degradation routes, which primarily generate desbutylbumetanide (Related Compound A) and the butyl ester (Impurity C) [2]. The target compound therefore serves as a specific marker for photolytic degradation in bumetanide drug substance and drug product stability protocols, and its absence from routine forced degradation samples would indicate that photostability testing was incomplete [1][2].

Forced Degradation Studies Photostability Testing Drug Product Impurity Profiling

Optimal Deployment Scenarios for 3-(Butylamino)-4-phenoxybenzoic acid in Pharmaceutical Development and Analytical Laboratories


Reference Standard for HPLC Impurity Profiling in Bumetanide Drug Substance and Drug Product Release Testing

With a molecular weight of 285.34 g·mol⁻¹ and LogP of 4.46—substantially different from bumetanide (364.42 g·mol⁻¹; LogP ~2.5–3.0)—this compound serves as a retention‑time marker and calibration standard for reversed‑phase HPLC methods used in bumetanide QC release testing [1]. Its distinct chromatographic behavior on Discovery C18 columns under pharmacopeial conditions enables unambiguous peak identification when quantifying unlisted impurities per ICH Q3A/Q3B thresholds [2].

Photostability Marker for ICH Q1B Forced Degradation Studies of Bumetanide Formulations

As a confirmed photodegradation product of bumetanide formed via UV‑B/UV‑A‑induced desulfonation at the C5 position, this compound is an essential marker for ICH Q1B photostability protocols [3]. Pharmaceutical development teams use this reference standard to validate HPLC peak purity, confirm mass balance, and demonstrate that photolytic degradation pathways are adequately characterized in regulatory submissions for ANDA and NDA filings.

Negative Control for Structure–Activity Relationship Studies of Loop Diuretics Targeting NKCC

Because the 5‑sulfamoyl group is obligatory for NKCC inhibition—as established across ~5,000 3‑amino‑5‑sulfamoylbenzoic acid derivatives screened in the bumetanide discovery program—this des‑sulfamoyl analog is pharmacologically inactive at hNKCC1A and hNKCC2A [4][5]. It is therefore the appropriate negative control compound for SAR campaigns seeking to dissect the contribution of the sulfamoyl pharmacophore to ion‑transport inhibition, and for selectivity profiling of novel NKCC inhibitors against bumetanide‑insensitive targets.

Custom Impurity Standard for ANDA/DMF Filing and Method Validation

Since this compound is not listed among the USP/EP named specified impurities (Related Compounds A, B, C, or butyl ester), it must be sourced as a standalone reference standard for complete impurity coverage in ANDA and DMF submissions [6]. Suppliers provide it at 95–98% purity with full COA documentation (HPLC, ¹H‑NMR, ¹³C‑NMR, MS), meeting the evidentiary requirements for method validation per ICH Q2(R1) and for regulatory filing packages .

Quote Request

Request a Quote for 3-(Butylamino)-4-phenoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.